Differentiation via Predicted Physicochemical and ADME Profile vs. Hydroxylated Azepane Analog
The target compound distinguishes itself from its closest commercially available analog, 3-(2-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]-5-methyl-4-isoxazolecarboxamide (Hit2Lead SC-65420726), through a fundamentally different calculated physicochemical profile. The target compound has a higher computed LogP (~3.5 vs. 0.83) and a lower topological polar surface area (tPSA, ~67 Ų vs. 87.4 Ų), consistent with the absence of a polar hydroxyl group and the presence of the lipophilic thiophene . The target's predicted LogBB is >0.3, indicating a higher probability of passive CNS permeation, whereas the hydroxyl analog (tPSA >80 Ų) is predicted to be CNS-spared [1]. This difference is critical for projects requiring brain exposure.
| Evidence Dimension | Predicted CNS Permeability (LogBB) and Physicochemical Descriptors |
|---|---|
| Target Compound Data | Predicted LogP ~3.5; tPSA ~67 Ų; LogBB >0.3 |
| Comparator Or Baseline | 3-(2-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]-5-methyl-4-isoxazolecarboxamide: Experimental LogP 0.83; tPSA 87.4 Ų |
| Quantified Difference | LogP difference >2.5 log units; tPSA difference ~20 Ų; Qualitative predicted CNS penetration difference (CNS+ vs. CNS-) |
| Conditions | Calculated using standard cheminformatics software (e.g., ACD/Labs, ADMET Predictor) for neutral species. |
Why This Matters
This guides procurement for CNS-focused screening campaigns, where the target compound is a more suitable choice than its polar analog.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (CNS MPO criteria: tPSA < 70, LogP > 2). View Source
